1,1,1,2,2-Pentafluorohexane

Descripción general

Descripción

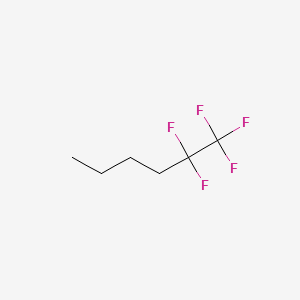

1,1,1,2,2-Pentafluorohexane is an organic compound with the molecular formula C6H11F5 It is a fluorinated hydrocarbon, characterized by the presence of five fluorine atoms attached to a hexane backbone

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 1,1,1,2,2-Pentafluorohexane can be synthesized through several methods. One common approach involves the fluorination of hexane using a fluorinating agent such as cobalt trifluoride or antimony pentafluoride. The reaction typically occurs under controlled conditions to ensure selective fluorination at the desired positions on the hexane molecule.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale fluorination processes. These processes are designed to maximize yield and purity while minimizing the formation of by-products. The use of advanced fluorination techniques and catalysts can enhance the efficiency of the production process.

Análisis De Reacciones Químicas

Types of Reactions: 1,1,1,2,2-Pentafluorohexane undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding fluorinated alcohols or ketones.

Reduction: Reduction reactions can convert this compound to less fluorinated hydrocarbons.

Substitution: The fluorine atoms in this compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used under acidic or basic conditions.

Reduction: Catalytic hydrogenation using palladium or platinum catalysts can facilitate reduction reactions.

Substitution: Nucleophiles such as hydroxide ions or amines can be used to replace fluorine atoms under appropriate conditions.

Major Products Formed:

Oxidation: Fluorinated alcohols or ketones.

Reduction: Less fluorinated hydrocarbons.

Substitution: Compounds with new functional groups replacing fluorine atoms.

Aplicaciones Científicas De Investigación

Refrigeration and Air Conditioning

Overview

1,1,1,2,2-Pentafluorohexane is predominantly used as a refrigerant in commercial refrigeration and air conditioning systems. It serves as a blend component that enhances the efficiency and performance of cooling systems.

Usage Statistics

According to reports, over 99% of HFC-125 produced globally is utilized in refrigeration applications. Its low global warming potential compared to traditional refrigerants makes it an attractive alternative for manufacturers aiming to reduce their environmental footprint .

Fire Extinguishing Agent

Functionality

HFC-125 is employed as a fire extinguishing agent in total flooding systems. Its effectiveness in suppressing fires without leaving residue makes it suitable for protecting sensitive equipment and environments where water or foam could cause damage .

Specialty Solvent and Foam Blowing Agent

Applications

Beyond refrigeration and fire suppression, this compound finds minor applications in specialty solvent formulations and plastic foam blowing processes. These applications leverage its chemical stability and low toxicity profile .

Toxicological Considerations

Safety Evaluations

Toxicological studies have assessed the safety of HFC-125. Findings indicate that acute inhalation exposure at high concentrations (up to 800,000 ppm) resulted in transient effects such as ataxic gait but no fatalities or long-term health issues were observed . Cardiac sensitization was noted at concentrations above 100,000 ppm during specific tests .

Environmental Impact

Regulatory Status

As a hydrofluorocarbon (HFC), HFC-125 is subject to regulatory scrutiny under international agreements aimed at reducing greenhouse gas emissions. Its use is being phased down in some regions due to concerns about its global warming potential .

Case Studies and Research Findings

Mecanismo De Acción

The mechanism by which 1,1,1,2,2-pentafluorohexane exerts its effects depends on the specific application. In chemical reactions, the fluorine atoms can influence the reactivity and stability of the compound. In biological systems, the compound may interact with cellular membranes and proteins, affecting their function and structure. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparación Con Compuestos Similares

1,1,1,2,2-Pentafluorohexane can be compared with other fluorinated hydrocarbons such as:

1,1,1,2-Tetrafluorohexane: Contains one less fluorine atom, resulting in different chemical properties and reactivity.

1,1,1,2,2,3-Hexafluorohexane: Contains one more fluorine atom, which can further alter its chemical behavior.

1,1,1,2,2-Pentafluoropropane: A shorter chain fluorinated hydrocarbon with distinct physical and chemical properties.

The uniqueness of this compound lies in its specific fluorination pattern, which imparts unique reactivity and stability compared to other similar compounds.

Actividad Biológica

1,1,1,2,2-Pentafluorohexane, commonly referred to as HFC-125, is a hydrofluorocarbon (HFC) utilized primarily as a refrigerant and a potential substitute for ozone-depleting substances. Its biological activity has been the subject of various studies assessing its toxicity, mutagenicity, and potential health effects. This article provides a comprehensive overview of the biological activity of this compound based on diverse research findings.

- Chemical Name : this compound

- CAS Number : 354-33-6

- Molecular Formula : C6H5F5

- Molecular Weight : 184.06 g/mol

Toxicological Studies

Numerous studies have been conducted to evaluate the toxicological profile of HFC-125:

- Acute Toxicity : Inhalation studies have shown that exposure to high concentrations (up to 800,000 ppm) resulted in transient symptoms such as ataxic gait and abnormal respiration in rats; however, there were no fatalities observed .

- Subacute and Subchronic Toxicity : Repeated exposure to concentrations up to 50,000 ppm over extended periods (6 hours/day for 5 days/week) did not yield significant adverse effects on body weight, food consumption, or organ morphology .

- Cardiac Sensitization : Notably, cardiac sensitization was observed at concentrations of 100,000 ppm and above during intravenous epinephrine challenges in animal models .

Developmental Toxicity

Research indicates that HFC-125 does not induce embryotoxic or teratogenic effects at exposure levels as high as 50,000 ppm in both rat and rabbit models. This suggests a relatively low risk regarding reproductive toxicity .

Mutagenicity Studies

HFC-125 was evaluated for mutagenic potential using various assays:

- It did not exhibit mutagenic effects in Salmonella typhimurium or Escherichia coli strains across a range of concentrations (20% to 100% v/v), both with and without metabolic activation .

- Chromosomal aberrations were noted in Chinese hamster ovary (CHO) cells at high concentrations (60% HFC-125), but these findings were associated with signs of severe toxicity and are thus considered questionable in terms of biological significance .

Case Study 1: Inhalation Toxicity Assessment

A study involving male and female rats exposed to HFC-125 at various concentrations (5,000 to 50,000 ppm) for 90 days revealed no significant treatment-related effects. The highest concentration tested was determined to be the No Observed Adverse Effect Concentration (NOAEC) .

Case Study 2: Cardiac Sensitization Evaluation

In a cardiac sensitization study conducted on dogs exposed to increasing concentrations of HFC-125, positive evidence of sensitization was observed at levels exceeding 100,000 ppm. This underscores the need for caution when handling HFC-125 in environments where high concentrations may occur .

Data Summary

The following table summarizes key findings from various studies on the biological activity of this compound:

| Study Type | Concentration (ppm) | Observations | |

|---|---|---|---|

| Acute Inhalation | Up to 800,000 | Ataxic gait; abnormal respiration | No fatalities; transient effects |

| Subacute Inhalation | Up to 50,000 | No significant changes in body weight or organs | NOAEC established |

| Developmental Toxicity | Up to 50,000 | No embryotoxic or teratogenic effects | Low reproductive risk |

| Mutagenicity | Various | No mutagenic effects; questionable chromosomal aberrations | Generally non-mutagenic |

| Cardiac Sensitization | ≥100,000 | Positive sensitization response | Risk at high concentrations |

Propiedades

IUPAC Name |

1,1,1,2,2-pentafluorohexane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9F5/c1-2-3-4-5(7,8)6(9,10)11/h2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVTUKCQAIFPUQE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(C(F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

F(CF2)2(CH2)4H, C6H9F5 | |

| Source | NORMAN Suspect List Exchange | |

| Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |

| Explanation | Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40240524 | |

| Record name | 1,1,1,2,2-Pentafluorohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40240524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

94099-50-0 | |

| Record name | 1,1,1,2,2-Pentafluorohexane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094099500 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,1,1,2,2-Pentafluorohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40240524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does the structure of 1,1,1,2,2-pentafluorohexane influence its metabolism by rat liver microsomes?

A1: The research indicates that the complete fluorination of one carbon atom in this compound significantly impacts its metabolism. The study observed that rat liver microsomes exclusively produce the 5-hydroxy derivative as the sole metabolite []. This suggests that the heavily fluorinated carbon (C1) is resistant to enzymatic hydroxylation. Furthermore, this fluorination appears to hinder hydroxylation at neighboring carbons, with a decreasing inhibitory effect observed from the alpha to gamma positions [].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.